Physicochemical Differentiation of N,N'-(Pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) from Its Closest N,N'-(Pyridine-3,4-diyl)bis(amide) Homologs
Among the limited series of N,N'-(pyridine-3,4-diyl)bis(amide) compounds registered in public chemical databases, the target compound occupies a distinct physicochemical niche defined by its hydrogen-bonding capacity (10 H-bond acceptors, 2 H-bond donors) and polarity (PSA 146.52 Ų) . When compared to the nearest homologs — N,N'-(pyridine-3,4-diyl)dicyclopropanecarboxamide (fewer H-bond acceptors, smaller PSA, greater conformational flexibility) and N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide) (significantly higher logP, longer alkyl chains) — the 3,4-dimethoxybenzamide substitution provides the highest density of aryl methoxy H-bond acceptors while maintaining oral drug-like properties (RO5 violations = 0) . This profile supports differentiated zinc-chelating and hinge-binding interactions relevant to both HDAC and kinase active sites relative to analogs lacking the 3,4-dimethoxy motif.
| Evidence Dimension | Physicochemical property profile (H-bond acceptors/donors, PSA, logP) |
|---|---|
| Target Compound Data | 10 H-bond acceptors; 2 H-bond donors; PSA 146.52 Ų; logP 2.10; 4 rotatable bonds; RO5 violations = 0 |
| Comparator Or Baseline | N,N'-(pyridine-3,4-diyl)dicyclopropanecarboxamide: fewer H-bond acceptors, smaller PSA (exact value not disclosed in public DB). N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide): logP significantly higher (estimated >4). |
| Quantified Difference | Target compound provides 10 HBA vs. fewer in cyclopropane analog; logP difference of approximately >2 units vs. butoxy analog |
| Conditions | Computed physicochemical properties from mcule database and chemsrc listings |
Why This Matters
The distinct H-bonding and polarity profile of the 3,4-dimethoxy substitution directly affects solubility, protein binding, and target engagement for zinc-dependent enzymes (HDACs) and kinase hinge regions, making it a non-interchangeable chemotype for assays where these interactions are critical.
